
5-(m-Tolyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(m-Tolyl)oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms The “m-Tolyl” group refers to a methyl-substituted phenyl group attached to the oxazole ring at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of m-tolualdehyde with an α-haloketone in the presence of a base, leading to the formation of the oxazole ring. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Reflux conditions or room temperature, depending on the reactivity of the starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization reaction, and advanced purification techniques like crystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(m-Tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions
Major Products
Oxidation: 5-(m-Carboxyphenyl)oxazole
Reduction: 5-(m-Tolyl)oxazoline
Substitution: 5-(m-Bromophenyl)oxazole or 5-(m-Nitrophenyl)oxazole
Aplicaciones Científicas De Investigación
5-(m-Tolyl)oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 5-(m-Tolyl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(p-Tolyl)oxazole: Similar structure but with the methyl group in the para position, affecting its reactivity and physical properties.
5-Phenyl-oxazole: Lacks the methyl group, leading to different electronic and steric effects.
5-(m-Methoxyphenyl)oxazole:
Uniqueness
5-(m-Tolyl)oxazole is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This structural feature can be exploited to tailor the compound’s properties for specific applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
5-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-7-12-10/h2-7H,1H3 |
Clave InChI |
BNMWMGFYCGJTBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CN=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)

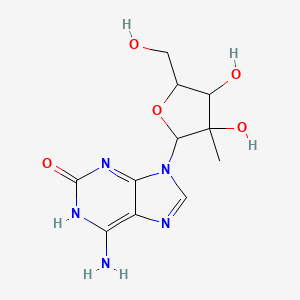
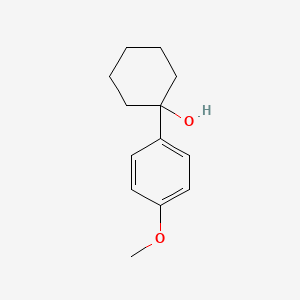

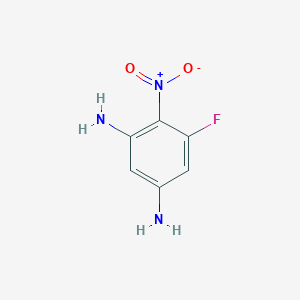

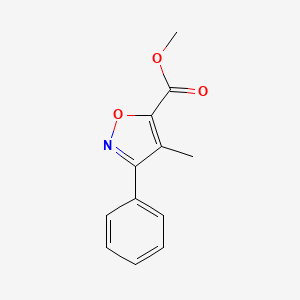


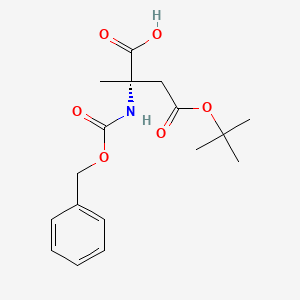
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)


